molecular formula C16H20N4O2 B2534468 6-(4-benzylpiperazin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 863587-96-6

6-(4-benzylpiperazin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2534468
CAS No.: 863587-96-6
M. Wt: 300.362
InChI Key: VSJGWNMSQFLIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Benzylpiperazin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a benzyl group, which is known to enhance its bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperazin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-benzylpiperazine with a suitable pyrimidine precursor in the presence of a cyclizing agent . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperazin-1-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity . This compound may also interfere with cellular pathways, leading to its observed biological effects .

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-18-15(21)11-14(17-16(18)22)20-9-7-19(8-10-20)12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJGWNMSQFLIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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